![molecular formula C19H28N4O5S B2784242 6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1798035-26-3](/img/structure/B2784242.png)
6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Description
6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C19H28N4O5S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and electrophilic substitution reactions of pyrrolopyrimidines, exploring the reactivity of these compounds under different conditions. For instance, Tsupak et al. (1994) studied the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione, finding that halogenation, aminomethylation, acylation, and azo coupling primarily occur at specific positions on the pyrrole ring, showcasing the synthetic versatility of pyrrolopyrimidine derivatives for further chemical modifications (Tsupak, Tkachenko, & Pozharskii, 1994).
Potential Biological Activities
The exploration of pyrimidine derivatives for their antiviral and anticancer properties has been a significant area of research. For example, El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their antiviral activities, indicating the potential for developing novel therapeutics based on pyrimidine scaffolds (El-Etrawy & Abdel-Rahman, 2010).
Antitumor Evaluation
Krištafor et al. (2011) investigated the synthesis of pyrimidine derivatives bearing isobutyl and isobutenyl side chains and examined their in vitro effects on tumor cell lines. This research highlighted the anticancer potential of structurally modified pyrimidines in interfering with tumor cell proliferation, survival, and metastatic formation, providing insights into the design of new anticancer agents based on pyrimidine scaffolds (Krištafor et al., 2011).
Chemical Transformations and Functionalization
The creation of novel heterocyclic compounds through the transformation and functionalization of pyrimidine derivatives has been an area of keen interest. Studies have developed methods for constructing substituted pyrimido[4,5-d]pyrimidines, demonstrating the feasibility of generating diverse heterocyclic systems with potential applications in various fields, including pharmaceuticals and materials science (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
properties
IUPAC Name |
1,3-dimethyl-6-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-6-7-23-15(8-14-16(23)20(4)19(26)21(5)17(14)24)18(25)22-9-13(10-22)29(27,28)11-12(2)3/h8,12-13H,6-7,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNZTAZDGDDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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